Starch, pregelatinized
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Descripción general
Descripción
Starch, pregelatinized is a starch-based product that is commonly used as a thickening agent and stabilizer in food and pharmaceutical products. It is produced by gelatinizing starch in the presence of a cross-linking agent, usually an acid or alkali, and then drying the resulting gelatinized starch. Pregelatinized starch is a popular choice for many food and pharmaceutical products due to its excellent ability to thicken and stabilize formulations. It is also used in laboratory experiments due to its properties, including its ability to disperse easily in cold water, its low viscosity, and its low cost.
Aplicaciones Científicas De Investigación
Food Products : Pregelatinized starches, especially from maize, are extensively utilized in food products processed at low temperatures to enhance viscosity and texture. The functional properties of these starches can be influenced by other food constituents like sweeteners (sucrose and glucose) (Hedayati et al., 2016). Moreover, the physical properties of pregelatinized maize starches are altered in the presence of acetic acid, impacting water solubility, viscosity, and freeze-thaw stability (Majzoobi et al., 2015).
Pharmaceutical Applications : Pregelatinized starches from various sources, including tubers, are explored for their potential as economical excipients in oral dosage forms due to their improved compressibility and flowability (Awaluddin et al., 2017). They are also studied for use in controlled oral delivery systems, as they can be modified to produce cold water-swellable starches suitable for hydrogel matrices in controlled release tablets (Herman et al., 1989).
Material Science : In material science, pregelatinized starches have been investigated for their physicochemical and structural properties. For instance, indica rice starch pregelatinized using an improved extrusion cooking technology demonstrated higher water solubility and absorbability, along with improved gel stability and reduced retrogradation (Liu et al., 2017). Additionally, the effects of pregelatinization on the physicochemical and compressional characteristics of starches from Dioscorea rotundata were explored, showing that pregelatinization resulted in new functional properties, potentially useful as pharmaceutical excipients (Gbenga et al., 2014).
Other Applications : Pregelatinized starch finds applications in various industries like casting, oil drilling, livestock breeding, and incense products due to its ability to swell and dissolve in cold water, forming paste solutions with desirable viscosity (Da, 2013).
Mecanismo De Acción
Target of Action
Pregelatinized starch (PGS) is a type of physical modification of starch that is accomplished by heating and mechanical shearing . The primary targets of PGS are the starch granules themselves. The objective is to generate starch ingredients with instantaneous cold water solubility and thickening/gelling capabilities .
Mode of Action
PGS, sometimes called “instant” starches, can be dissolved in water at temperatures below gelatinization of the native starches . This is achieved by rupturing all or part of the granules in the presence of water and subsequently drying . The process results in a product that swells in cold water .
Biochemical Pathways
Starch is composed of amylopectin, a highly branched glucan, and amylose, an essentially linear glucan . The ratio of amylose and amylopectin in starch differs based on their botanical source .
Pharmacokinetics
Its solubility in cold water improves its bioavailability in the sense that it can be easily incorporated into various food and pharmaceutical products .
Result of Action
The result of the action of PGS is the production of a starch product that has improved flow and compression characteristics, allowing its use in various applications . It can be easily dispersed in cold water due to its properties, i.e., solubility and good adhesion in cold water . It is widely used in food products, animal products, pharmaceutical products, and other products to improve product quality .
Action Environment
The action of PGS is influenced by environmental factors such as temperature and humidity. The process of pregelatinization involves heating and mechanical shearing, and the resulting product is stable under a variety of conditions . .
Direcciones Futuras
Recent progress in understanding starch gelatinization, an important property determining food quality, has led to the development of kinetics modeling for understanding starch gelatinization under both limited and excessive water content . The presence of salts, sugars, protein, lipids and non-starch polysaccharides can affect starch gelatinization through various mechanisms . All these new insights and future directions in terms of better understanding starch gelatinization property were summarized .
Análisis Bioquímico
Biochemical Properties
Pregelatinized starch interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with α-amylase, an enzyme that breaks down starch into sugars . The nature of these interactions is primarily based on the physical and chemical properties of pregelatinized starch .
Cellular Effects
The effects of pregelatinized starch on cells and cellular processes are largely dependent on its biochemical properties. It can influence cell function by providing a source of energy once it is broken down into simpler sugars .
Molecular Mechanism
At the molecular level, pregelatinized starch exerts its effects through its interactions with enzymes like α-amylase. These enzymes break down the starch into simpler sugars, which can then be used by the cells for energy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pregelatinized starch can change over time. For instance, its solubility and thickening capabilities can be influenced by factors such as temperature and pH .
Metabolic Pathways
Pregelatinized starch is involved in various metabolic pathways. Once broken down into simpler sugars by enzymes like α-amylase, these sugars can enter glycolysis, a metabolic pathway that converts glucose into pyruvate .
Propiedades
IUPAC Name |
5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISHJVIRFPGGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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